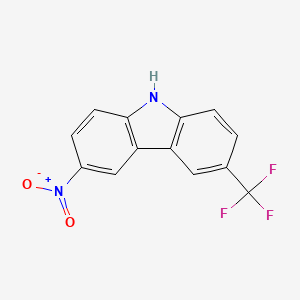
3-Nitro-6-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6-(trifluoromethyl)-9H-carbazole is a heterocyclic aromatic compound characterized by the presence of a carbazole core substituted with a nitro group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
The synthesis of 3-Nitro-6-(trifluoromethyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)-9H-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve more scalable approaches, such as continuous flow nitration processes, which offer better control over reaction parameters and improved safety profiles. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
3-Nitro-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-6-(trifluoromethyl)-9H-carbazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Nitro-6-(trifluoromethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and trifluoromethyl group contribute to the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within target proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-Nitro-6-(trifluoromethyl)-9H-carbazole include:
3-Nitro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and nitro substituents but has a pyridine ring instead of a carbazole core.
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Contains a chloro group in addition to the nitro and trifluoromethyl groups, with a pyridine ring structure.
3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Features an amino group at the 2-position of the pyridine ring along with the nitro and trifluoromethyl groups.
The uniqueness of this compound lies in its carbazole core, which imparts distinct electronic and structural properties compared to its pyridine-based analogs
Properties
CAS No. |
872604-23-4 |
|---|---|
Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
3-nitro-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(18(19)20)2-4-12(10)17-11/h1-6,17H |
InChI Key |
FDYUUXFSXDUKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


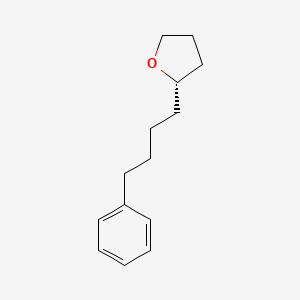
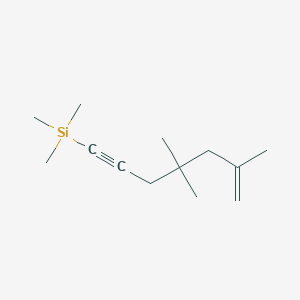
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
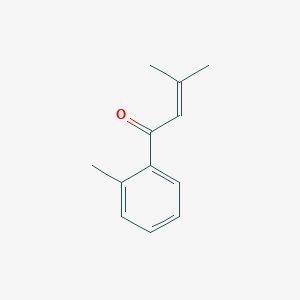
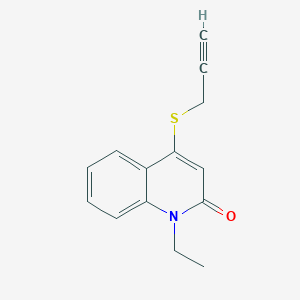
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
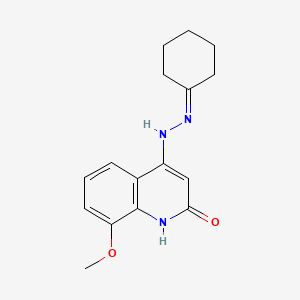
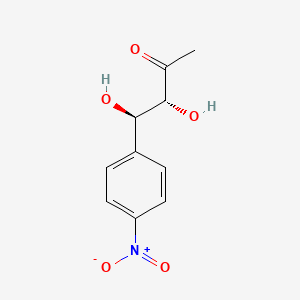

![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
